

Application Notes and Protocols for the GC-MS Analysis of Prenyl Acetate

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Compound of Interest

Compound Name: Prenyl acetate

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Introduction

Prenyl acetate (3-methyl-2-butenyl acetate) is a volatile organic compound found in various plants and used as a flavoring and fragrance agent.[1][2] Accurate and reliable quantification of **Prenyl acetate** is crucial for quality control in the food and fragrance industries, as well as for research in phytochemistry and metabolomics. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of such volatile compounds. This document provides a detailed protocol for the qualitative and quantitative analysis of **Prenyl acetate** using GC-MS.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for the identification and quantification of **Prenyl acetate**. The retention time is an approximation and will vary depending on the specific instrument and chromatographic conditions.

Parameter	Value	Source
Molecular Formula	C7H12O2	[1][2]
Molecular Weight	128.17 g/mol	[1][2]
CAS Number	1191-16-8	[1]
Boiling Point	152°C	[2]
Mass Spectral Data (EI-MS)		
Base Peak (m/z)	68	[1][3]
Major Fragment Ions (m/z)	43, 41, 67, 69	[1][3]
Molecular Ion (m/z)	128 (May be weak or absent)	[3]

Experimental Protocols

This section details the methodology for the analysis of **Prenyl acetate** by GC-MS.

Sample Preparation

The sample preparation method will depend on the matrix. For liquid samples such as essential oils or fragrance mixtures, a simple dilution with a suitable solvent is typically sufficient.

Materials:

- **Prenyl acetate** standard
- Dichloromethane (DCM), GC grade
- Anhydrous sodium sulfate
- Volumetric flasks
- Micropipettes
- GC vials with septa

Protocol:

- **Standard Preparation:** Prepare a stock solution of **Prenyl acetate** (e.g., 1000 µg/mL) in dichloromethane. From the stock solution, prepare a series of calibration standards by serial dilution in dichloromethane to cover the desired concentration range (e.g., 1-100 µg/mL).
- **Sample Preparation (Liquid Matrix):**
 - Accurately weigh a known amount of the sample (e.g., 100 mg) into a volumetric flask.
 - Dilute the sample with dichloromethane to a final volume of 10 mL.
 - If the sample contains water, add a small amount of anhydrous sodium sulfate to remove it.
 - Vortex the solution for 30 seconds.
 - Transfer an aliquot of the supernatant into a GC vial for analysis.

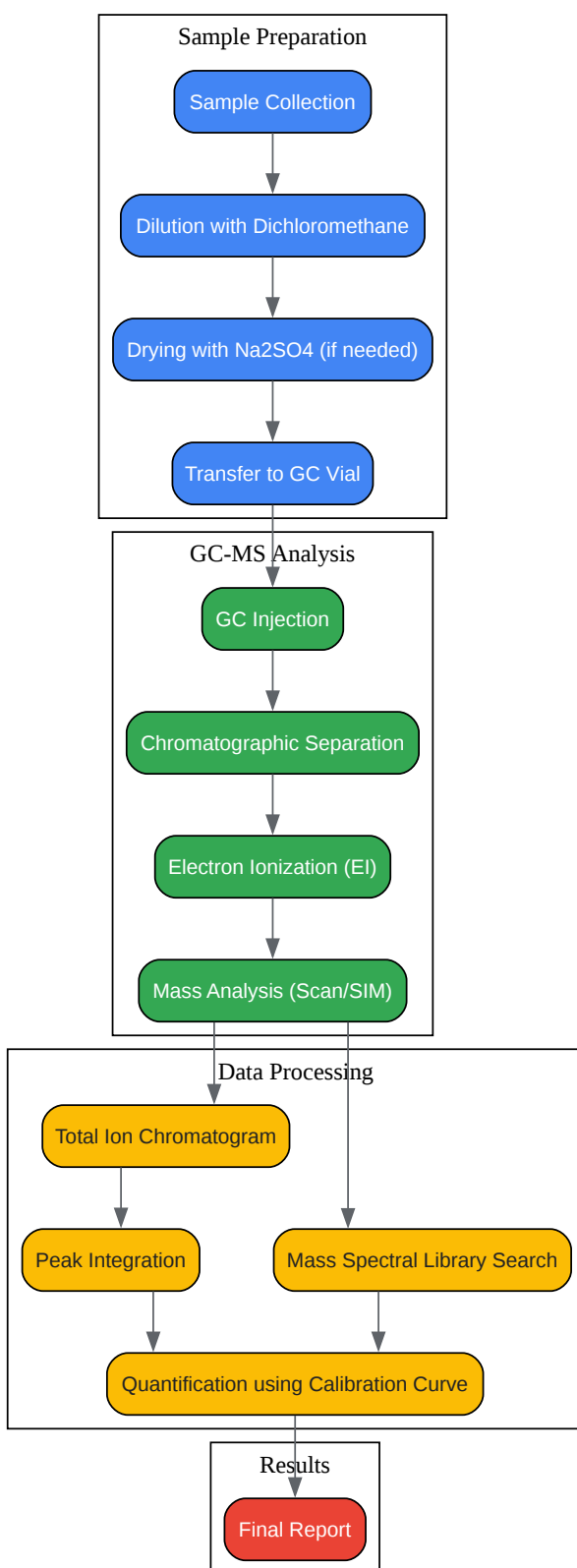
GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

GC Parameter	Setting
Instrument	Agilent 7890B GC with 5977A MSD (or equivalent)
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature	250°C
Injection Volume	1 µL
Injection Mode	Split (split ratio 50:1)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	
Initial Temperature	60°C, hold for 2 minutes
Ramp Rate	10°C/min
Final Temperature	240°C, hold for 5 minutes
MS Parameter	Setting
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Scan Range	35 - 350 amu
Scan Mode	Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for Quantification	m/z 68 (quantifier), 43, 41 (qualifiers)

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of **Prenyl acetate**.



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Caption: Workflow for GC-MS analysis of **Prenyl acetate**.

Data Analysis and Quantification

Qualitative Analysis:

The identification of **Prenyl acetate** is achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is obtained by comparing the acquired mass spectrum of the sample peak with a reference mass spectrum from a library (e.g., NIST, Wiley) or the spectrum of the injected standard. The characteristic fragment ions for **Prenyl acetate** are m/z 41, 43, 67, 68, and 69, with the base peak at m/z 68. [1][3]

Quantitative Analysis:

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 68) against the concentration of the **Prenyl acetate** standards. The concentration of **Prenyl acetate** in the samples is then determined by interpolating the peak area of the sample from the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.

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References

- 1. Prenyl acetate | C₇H₁₂O₂ | CID 14489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - Prenyl acetate (CAS N° 1191-16-8) [scentree.co]
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